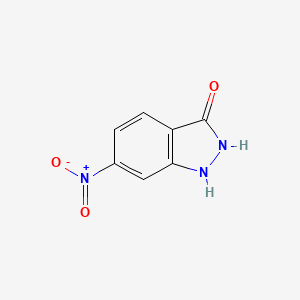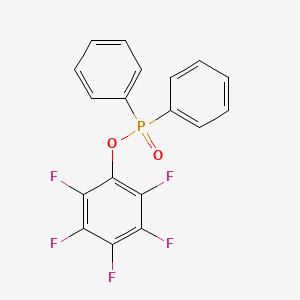
Difenilfosfinato de pentafluorofenilo
Descripción general
Descripción
Pentafluorophenyl diphenylphosphinate, also known as PFP-DPP, is an organophosphorus compound that has been widely used in scientific research due to its unique properties. It is a white, non-volatile solid, and is soluble in many organic solvents. PFP-DPP has been used in a variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst in organic synthesis, and as a ligand for coordination chemistry. In addition, PFP-DPP has been used in the study of biochemical and physiological processes, and as a tool for lab experiments.
Aplicaciones Científicas De Investigación
Síntesis de compuestos macrocíclicos
En química medicinal, FDPP se emplea en la síntesis de compuestos macrocíclicos, como la ciclotheonamida B . Estos macrociclos son significativos debido a su potencial como inhibidores de la trombina, lo que puede ser fundamental en el desarrollo de terapias anticoagulantes.
Ciclooligomerización
FDPP se utiliza en la ciclooligomerización de aminoácidos, como el aminoácido de L-valina metilado-N-tiazol, para producir tetrámeros cíclicos . Estas estructuras cíclicas son de interés debido a sus actividades biológicas únicas y sus posibles aplicaciones terapéuticas.
Macrociclización en la síntesis total
El compuesto juega un papel en el paso de macrociclización durante la síntesis total de productos naturales complejos como la ziziphina N . Este proceso es crucial para crear moléculas grandes en forma de anillo que pueden imitar la estructura y función de los compuestos bioactivos naturales.
Macrolactamización
FDPP también se utiliza en reacciones de macrolactamización, que son pasos clave en la síntesis de compuestos como la criptoficina D . Estas reacciones son importantes para formar grandes anillos de lactama, que son motivos estructurales comunes en muchos productos naturales bioactivos.
Síntesis de dipéptidos
Por último, FDPP encuentra aplicación en la síntesis de dipéptidos con altos rendimientos y buena pureza óptica . Los dipéptidos son los bloques de construcción de las proteínas y desempeñan un papel vital en diversos procesos biológicos.
Propiedades
IUPAC Name |
1-diphenylphosphoryloxy-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F5O2P/c19-13-14(20)16(22)18(17(23)15(13)21)25-26(24,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWSDKUFKGVADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F5O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405265 | |
| Record name | Pentafluorophenyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138687-69-1 | |
| Record name | Pentafluorophenyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenyl diphenylphosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Pentafluorophenyl Diphenylphosphinate (FDPP) primarily used for in a research setting?
A1: Pentafluorophenyl Diphenylphosphinate (FDPP) is a coupling reagent widely employed in peptide chemistry. [, ] Its primary function is to facilitate the formation of amide bonds, which are crucial linkages in peptides and proteins. [, ]
Q2: How does FDPP compare to other commonly used coupling reagents for peptide synthesis?
A2: A comparative study showed that while FDPP effectively mediates dipeptide formation, Benzotriazol-1-yl-oxytris(dimethylamino) phosphonium hexafluorophosphate (BOP) demonstrated superior yields and reduced racemization compared to FDPP, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and isobutyl chloroformate (IBCF). []
Q3: Can you provide the molecular formula, weight, and any relevant spectroscopic data for FDPP?
A3: The molecular formula of FDPP is C18H10F5O2P, and its molecular weight is 384.25 g/mol. [] Detailed spectroscopic data, such as NMR or IR spectra, can be found in the original research articles describing its synthesis and characterization. [, , ]
Q4: Has FDPP been used in the synthesis of any natural products, and if so, what advantages did it offer?
A4: Yes, FDPP has proven valuable in the total synthesis of natural products. It played a key role in synthesizing Didemnin B analogs and facilitated the crucial macrocyclization step with improved yields. [] Similarly, it facilitated the macrocyclization step during the asymmetric synthesis of Apratoxin E. []
Q5: Are there any specific storage recommendations for FDPP to maintain its reactivity?
A5: FDPP is susceptible to decomposition upon prolonged exposure to moisture. [] It is recommended to store FDPP in a cool, dry place, preferably under inert atmosphere, to prolong its shelf life and maintain optimal reactivity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



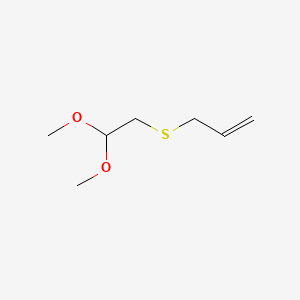


![[Thr4,Gly7]OT](/img/structure/B1587677.png)




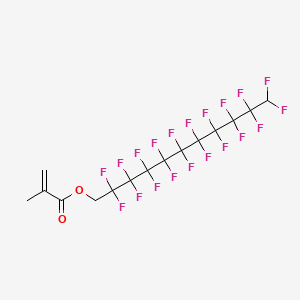

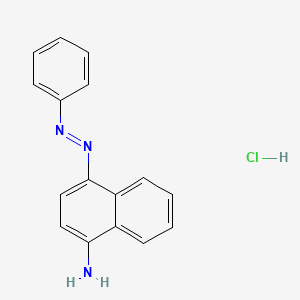
![2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B1587688.png)

